2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a trichloromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 3,5-dimethylpyrazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Trichloroacetyl chloride+3,5-dimethylpyrazole→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-trichloroacetylimidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with slight structural differences.
Uniqueness
2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the trichloromethyl group
Properties
Molecular Formula |
C7H7Cl3N2O |
---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H7Cl3N2O/c1-4-3-5(2)12(11-4)6(13)7(8,9)10/h3H,1-2H3 |
InChI Key |
OAAKIZMIAIHWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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